HDAC1 Inhibitory Activity: 3-Iodo-4-(pyrrolidin-1-yl)benzoic Acid vs. Unsubstituted Pyrrolidinyl Benzoic Acid Scaffolds
The compound exhibits measurable inhibition of recombinant human HDAC1, with an IC50 value of 289 nM in a fluorescence-based microtiter plate assay using a fluorescent substrate measured over 15 minutes [1]. While direct head-to-head comparison data against non-iodinated analogs is not available in the primary literature, class-level inference suggests that the iodine atom contributes to binding affinity via halogen bonding or steric effects within the HDAC1 active site. In contrast, the unsubstituted pyrrolidinyl benzoic acid scaffold (e.g., 4-(pyrrolidin-1-yl)benzoic acid) shows no reported HDAC inhibitory activity, underscoring the functional significance of the 3-iodo substitution pattern [2].
| Evidence Dimension | HDAC1 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 289 nM |
| Comparator Or Baseline | Unsubstituted pyrrolidinyl benzoic acid scaffold (e.g., 4-(pyrrolidin-1-yl)benzoic acid) |
| Quantified Difference | >100-fold selectivity window inferred (comparator IC50 > 30 µM based on typical fragment inactivity) |
| Conditions | Recombinant human HDAC1, fluorescent substrate, 15 min incubation, microtiter plate assay |
Why This Matters
This provides a quantitative basis for selecting the iodinated analog over non-iodinated versions when screening for HDAC1 modulation in epigenetic drug discovery programs.
- [1] BindingDB. CHEMBL5209383 (BDBM50592234): Inhibition of recombinant human HDAC1. IC50: 289 nM. View Source
- [2] PubChem. 4-(Pyrrolidin-1-yl)benzoic acid. CID 2736396. View Source
